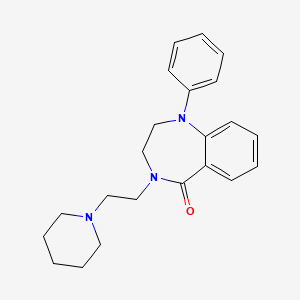
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)-: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structure, which includes a piperidinoethyl group attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)- typically involves the following steps:
Acylation: The initial step involves the acylation of a suitable benzophenone derivative with an acylating agent such as bromoacetyl chloride in a solvent like N-methyl-2-pyrrolidone (NMP).
Cyclization: The acylated product undergoes an intramolecular cyclization reaction upon the addition of ammonia in a methanol-water mixture.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated flow platforms allows for precise control over reaction conditions, leading to consistent and high-quality production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various benzodiazepine derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, the compound is studied for its interactions with neurotransmitter receptors and its potential effects on the central nervous system .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating anxiety, epilepsy, and other neurological disorders .
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs with improved efficacy and safety profiles .
Mechanism of Action
The compound exerts its effects by binding to specific receptors in the central nervous system, particularly the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability .
Comparison with Similar Compounds
- 9-Amino-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
- 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
- 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-
Uniqueness: The presence of the piperidinoethyl group in 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)- distinguishes it from other benzodiazepine derivatives. This structural modification can influence its pharmacokinetic properties, receptor binding affinity, and overall therapeutic potential .
Properties
CAS No. |
65647-16-7 |
|---|---|
Molecular Formula |
C22H27N3O |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-phenyl-4-(2-piperidin-1-ylethyl)-2,3-dihydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C22H27N3O/c26-22-20-11-5-6-12-21(20)25(19-9-3-1-4-10-19)18-17-24(22)16-15-23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-18H2 |
InChI Key |
JUENJBMDPUIMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CCN(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















